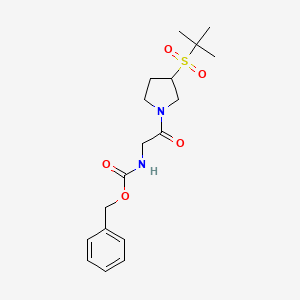
Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a benzyl group, a pyrrolidine ring substituted with a tert-butylsulfonyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced via a sulfonylation reaction using tert-butylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride.
Formation of the Carbamate Moiety: The final step involves the formation of the carbamate group, typically achieved by reacting the intermediate with a suitable isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl bromide, benzyl chloride, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various benzyl or carbamate derivatives.
Scientific Research Applications
Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate: Unique due to its specific substitution pattern and combination of functional groups.
(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: Similar in having a tert-butylsulfonyl group and pyrrolidine ring but differs in the presence of a triazole moiety.
2-((3-(tert-Butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile: Contains a similar pyrrolidine ring and tert-butylsulfonyl group but has a benzonitrile moiety instead of a carbamate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
benzyl N-[2-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-18(2,3)26(23,24)15-9-10-20(12-15)16(21)11-19-17(22)25-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNQDMWHBIIPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
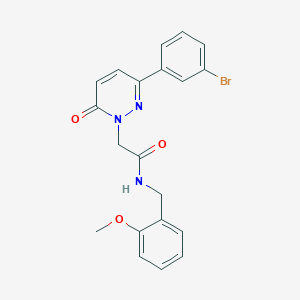
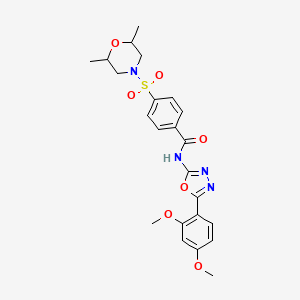
![N'-[2-(4-fluorophenyl)ethyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2777130.png)
![9-[(furan-2-yl)methyl]-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2777131.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2777132.png)
![5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2777133.png)
![6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2777134.png)
![2-(4-chlorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2777139.png)
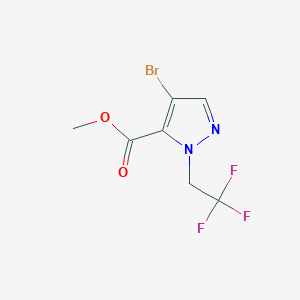
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2777143.png)
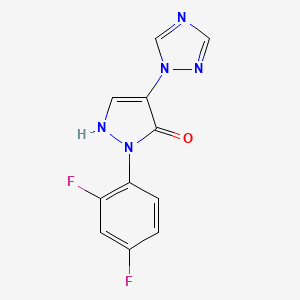
![3-ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2777146.png)

![methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2777148.png)
